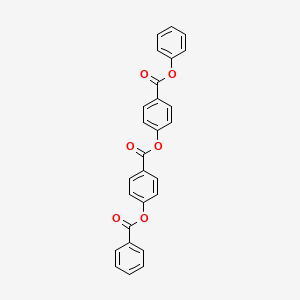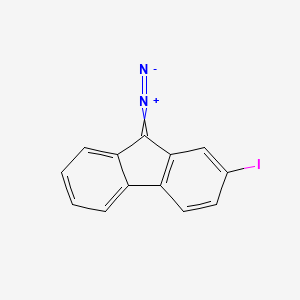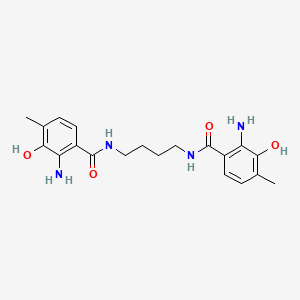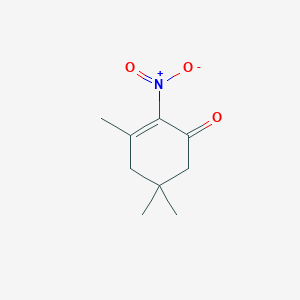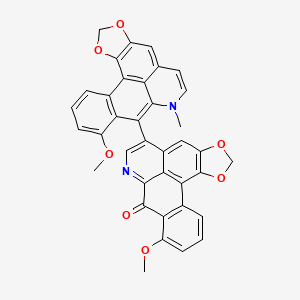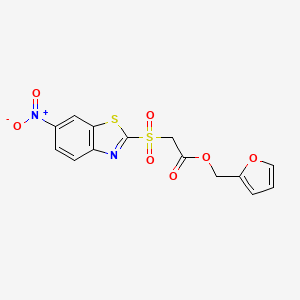
(Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring through cyclization reactions, followed by the introduction of the benzothiazole moiety via nucleophilic substitution reactions. The nitro group is usually introduced through nitration reactions using nitric acid and sulfuric acid. The final step involves the esterification of the sulfonyl group with the furan ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Various sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
(Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-ylmethyl acetate: Lacks the benzothiazole and nitro groups, making it less bioactive.
6-Nitrobenzothiazole-2-sulfonyl chloride: Contains the benzothiazole and sulfonyl groups but lacks the furan ring.
Benzothiazole-2-sulfonyl acetate: Similar structure but without the nitro group.
Uniqueness
(Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is unique due to the combination of the furan, benzothiazole, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
82963-06-2 |
|---|---|
Molekularformel |
C14H10N2O7S2 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
furan-2-ylmethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfonyl]acetate |
InChI |
InChI=1S/C14H10N2O7S2/c17-13(23-7-10-2-1-5-22-10)8-25(20,21)14-15-11-4-3-9(16(18)19)6-12(11)24-14/h1-6H,7-8H2 |
InChI-Schlüssel |
DAQPADSDPORMFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)COC(=O)CS(=O)(=O)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline](/img/structure/B14413649.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole](/img/structure/B14413661.png)

![5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14413670.png)
